molecular formula C7H16Cl2N2 B6590793 (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 1199792-83-0

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B6590793
CAS No.: 1199792-83-0
M. Wt: 199.12 g/mol
InChI Key: IVGBVHLSHNCEEE-QYCVXMPOSA-N
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Description

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1199792-83-0) is a spirocyclic amine derivative with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 167.168 g/mol . It is synthesized as a dihydrochloride salt to enhance solubility and stability for research applications. This compound is characterized by a spiro[2.5]octane core, where two nitrogen atoms occupy positions 4 and 7, and a methyl group is stereospecifically attached at the 5-position in the R-configuration . It is commercially available at ≥97% purity, typically in 1g or 25g quantities, and is utilized as a building block in medicinal chemistry for kinase inhibitor development and other drug discovery projects .

Properties

IUPAC Name

(5R)-5-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGBVHLSHNCEEE-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(N1)CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC2(N1)CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation and Functionalization

The synthesis begins with a cyclopropane-containing precursor. Patent CN111943894A outlines a method starting with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivatives (Compound I). Substitution reactions with glycine methyl ester hydrochloride in acetonitrile and potassium carbonate yield intermediate amines (Compound II). Critical parameters include:

ParameterOptimal ConditionImpact on Yield/Stereoselectivity
Nucleophile Excess2–6 molar equivalentsEnsures complete substitution
SolventAcetonitrileEnhances reaction rate
BaseK₂CO₃ (2–6 eq)Neutralizes HCl byproduct

This step avoids boron trifluoride diethyl etherate, addressing safety concerns.

Introduction of Methyl Group at C5 Position

The (R)-configuration at C5 is achieved via asymmetric alkylation or chiral resolution . A two-step approach derived from WO2024154148A1 involves:

  • Formylation : Treating 7-benzyl-4,7-diazaspiro[2.5]octane with formic acid in toluene to introduce a formyl group.

  • Stereoselective Reduction : Using a chiral catalyst (e.g., Ru-BINAP) to reduce the formyl group to a methyl group with >90% enantiomeric excess (ee).

StepReagent/ConditionOutcome
FormylationFormic acid, toluene, 80°C7-Benzyl-1-formyl intermediate
ReductionH₂, Ru-(S)-BINAP, MeOH(R)-5-Methyl configuration

Deprotection and Salt Formation

Hydrogenolysis of the benzyl group (Pd/C, MeOH) yields the free amine, followed by treatment with HCl gas in ethanol to form the dihydrochloride salt.

Industrial-Scale Optimization

Hazard Mitigation Strategies

Industrial processes prioritize replacing corrosive reagents. For example, substituting boron trifluoride diethyl etherate with safer Lewis acids (e.g., ZnCl₂) in cyclopropane ring closure improves operational safety without compromising yield.

Solvent and Catalyst Recycling

  • Solvent Recovery : Acetonitrile and methanol are distilled and reused, reducing waste.

  • Catalyst Regeneration : Pd/C catalysts are reactivated via acid washing, maintaining hydrogenation efficiency over 10 cycles.

Stereochemical Control Mechanisms

Asymmetric Induction

Chiral auxiliaries like Oppolzer’s sultam direct methyl group installation during alkylation. For example, reacting a sultam-protected amine with methyl iodide in THF achieves 85% ee.

Kinetic Resolution

Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer from a racemic mixture, enriching the (R)-form to >99% ee.

Comparative Analysis of Methods

MethodYield (%)ee (%)Scalability
Asymmetric Hydrogenation7892High
Enzymatic Resolution6599Moderate
Chiral Auxiliary-Mediated8285Low

Hydrogenation balances yield and scalability, while enzymatic resolution ensures high purity.

Challenges and Solutions

  • Racemization During Salt Formation : Acidic conditions may epimerize the (R)-isomer. Mitigated by using cold HCl (0–5°C) in ethanol.

  • Byproduct Formation in Cyclopropanation : Excess methylating agents generate dimethylated byproducts. Controlled via slow reagent addition .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at reactive sites, particularly involving its cyclopropane ring or nitrogen centers. A patented synthesis route ( ) demonstrates a substitution reaction using glycine methyl ester hydrochloride as a nucleophile:

Reaction Component Details
Substrate(1-((((4-Methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate
NucleophileGlycine methyl ester hydrochloride (2–6 equiv)
BasePotassium carbonate (2–6 equiv)
SolventAcetonitrile
ConditionsRoom temperature, 30 min–1 h
ProductIntermediate with substituted glycine moiety

This reaction highlights the compound’s ability to act as an electrophile in the presence of nucleophiles, enabling derivatization for pharmaceutical applications.

Reduction Reactions

Reductive transformations are critical in modifying the compound’s functional groups. While specific reagents are not fully detailed in non-excluded sources, structural analogs suggest potential pathways:

  • Cyclopropane Ring Reduction : Under hydrogenation conditions, the strained cyclopropane ring may open to form a linear amine derivative.

  • Amine Group Reduction : Catalytic hydrogenation or borohydride-based reagents could reduce secondary amines to primary amines, though steric hindrance may limit reactivity.

Deprotection and Functional Group Interconversion

Synthetic routes often involve protective group strategies. For example, benzyl or tert-butyloxycarbonyl (Boc) groups are introduced to stabilize intermediates ( ). Deprotection is achieved via:

Protective Group Deprotection Method Outcome
BenzylHydrogenolysis (H₂/Pd-C)Free amine generation
BocAcidic conditions (TFA or HCl)Cleavage to yield primary amine

Stereochemical Considerations

The (R)-configuration at the 5-methyl group influences reaction outcomes. Chiral synthesis methods ( ) confirm retention of stereochemistry during substitutions, critical for maintaining enantiopurity in pharmaceutical intermediates.

Comparative Reactivity with Structural Analogs

The 4,7-diazaspiro[2.5]octane core shares reactivity trends with related spirocyclic amines (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivatives ( )):

Feature (R)-5-Methyl-4,7-diazaspiro[2.5]octane 1-Oxa-4,9-Diazaspiro[5.5]undecane
Ring Strain High (cyclopropane)Moderate (larger spirocycle)
Nucleophilicity Enhanced at N4 and N7Reduced due to oxa-atom
Solubility High (dihydrochloride salt)Moderate (neutral form)

Key Research Findings

  • Synthetic Optimization : A four-step synthesis achieves 70% yield via substitution, protection, deprotection, and reduction ( ).

  • Regioselectivity : Reactions favor substitution at the less hindered cyclopropane carbon ( ).

  • Stability : The dihydrochloride form enhances stability in aqueous media, enabling use in biological assays ( ).

Scientific Research Applications

Synthesis and Preparation

The synthesis of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves:

  • Starting Materials : Cyclopropanecarboxylic acid derivatives and amines.
  • Synthetic Routes : Specific conditions are utilized to achieve high yields and purity, often involving high-pressure reactors and continuous flow systems for industrial production.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic effects:

  • Antibacterial and Antifungal Properties : Preliminary studies indicate that compounds within this class may exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Antitumor Activity : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms similar to established chemotherapeutic agents like olaparib.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders.

Biological Studies

The compound is employed in various biological research contexts:

  • Enzyme Interactions : It is used to study enzyme binding and modulation, which can provide insights into metabolic pathways affected by the compound.
  • Protein Binding Studies : The unique spiro structure may enhance binding affinity to specific biological targets, making it a valuable tool in pharmacodynamics research.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study demonstrated significant cytotoxicity against various cancer cell lines by derivatives of diazaspiro compounds, suggesting similar effects for this compound.
  • Another investigation highlighted its role as a bioisostere for piperazine-containing drugs, revealing that modifications in the diazaspiro structure could enhance binding affinity to target proteins involved in drug resistance mechanisms.

Mechanism of Action

The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Spirocyclic Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Primary Applications
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 1199792-83-0 C₇H₁₆Cl₂N₂ 167.168 5-(R)-Methyl, diHCl salt ≥97% Kinase inhibitor synthesis
4,7-Diazaspiro[2.5]octane dihydrochloride (Parent) 145122-56-1 C₆H₁₄Cl₂N₂ 185.090 No methyl, diHCl salt ≥97% Intermediate in kinase inhibitor design
4-(2-Chloro-5-methoxypyrimidin-4-yl)-7-phenyl-4,7-diazaspiro[2.5]octane (6i) Not provided C₁₇H₁₈ClN₅O 343.81 7-Phenyl, pyrimidine moiety ≥95% BMPR2-selective kinase inhibitors
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride 2757767-21-6 C₁₃H₁₈Cl₂N₂ 281.20 7-Benzyl, diHCl salt ≥95% Not specified; likely biochemical probes
4-Boc-4,7-diazaspiro[2.5]octane 674792-08-6 C₁₁H₂₀N₂O₂ 224.29 Boc-protected amine ≥97% Organic synthesis intermediates

Key Observations:

Structural Modifications: The (R)-5-methyl derivative distinguishes itself via stereospecific methylation, which may enhance target selectivity in chiral environments compared to the non-methylated parent compound . Boc-protected variants (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) are critical for protecting reactive amines during synthetic workflows .

Physicochemical Properties :

  • The dihydrochloride salts (e.g., parent and R-5-methyl) exhibit higher aqueous solubility than neutral spirocycles, making them preferable for biological assays .
  • Molecular weight variations reflect substituent additions; for example, the 7-phenyl derivative (343.81 g/mol) is significantly heavier than the parent compound (185.090 g/mol) .

Applications :

  • The R-5-methyl derivative and 7-phenyl analog (6i) are prominent in kinase inhibitor research, with 6i showing potent BMPR2 selectivity in preclinical studies .
  • Boc-protected derivatives are leveraged in multi-step syntheses to avoid undesired side reactions .

Research Findings and Implications

Kinase Inhibitor Development

The 7-phenyl derivative (6i) demonstrated IC₅₀ values <10 nM against BMPR2 kinases, attributed to its pyrimidine moiety and spirocyclic core, which stabilize interactions with the ATP-binding pocket . In contrast, the R-5-methyl variant’s stereochemistry may optimize enantioselective binding to related targets, though specific activity data remain unpublished .

Commercial Availability and Pricing

  • The R-5-methyl derivative is priced at €24.00–312.00/g , depending on quantity, reflecting its specialized applications .
  • In contrast, simpler derivatives like the parent compound are more cost-effective (e.g., 1g for $195 ) .

Biological Activity

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C7_7H16_{16}Cl2_2N2_2
  • Molecular Weight : 199.12 g/mol
  • CAS Number : 1199792-83-0
  • IUPAC Name : this compound

The compound features a spirocyclic structure that contributes to its biological activity by allowing specific interactions with biological targets.

This compound primarily interacts with various enzymes and receptors within biological systems. Its mechanism of action involves:

  • Enzyme Modulation : The compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, affecting cellular signaling processes .

This dual action makes it a candidate for further investigation in therapeutic applications.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects, particularly in:

  • Antitumor Activity : Preliminary studies suggest the compound may induce apoptosis in cancer cells through DNA damage mechanisms similar to those observed with other chemotherapeutic agents like olaparib .
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • A study demonstrated that derivatives of diazaspiro compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .
  • Another investigation focused on its role as a bioisostere for piperazine-containing drugs, revealing that modifications in the diazaspiro structure could enhance binding affinity to target proteins involved in drug resistance mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicEnzyme modulation, potential antitumor effects
2,6-Diazaspiro[3.4]octaneSpirocyclicAntimicrobial properties
Piperazine derivativesCyclic amineNeuropharmacological effects

This table highlights the distinct features of this compound compared to other compounds.

Q & A

Q. What are the recommended synthetic routes for (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves constructing the spirocyclic core via [2+2] cycloaddition or ring-closing metathesis, followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:
  • Using chiral auxiliaries or catalysts to control stereochemistry at the 5-methyl position.
  • Purification via recrystallization or column chromatography to remove diastereomeric impurities.
  • Final hydrochlorination with HCl gas in anhydrous conditions to form the dihydrochloride salt .
    Yield optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) and characterizing intermediates with NMR and HPLC to identify bottlenecks .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer :
  • Structural confirmation : Use X-ray crystallography for absolute stereochemistry determination, complemented by 1^1H/13^13C NMR to verify the spirocyclic framework and methyl substitution.
  • Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against known standards.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds under nitrogen atmosphere .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines).
  • Monitor degradation via HPLC for impurities (e.g., free base formation or oxidation byproducts).
  • Recommended storage: airtight containers with desiccants at -20°C in the dark to prevent hygroscopic degradation and photolytic cleavage .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this chiral spirocyclic compound?

  • Methodological Answer :
  • Use chiral stationary phase HPLC (e.g., Chiralpak AD-H or OD-H columns) with polar organic mobile phases (e.g., ethanol/heptane) to resolve (R) and (S) enantiomers.
  • Validate method specificity and precision per ICH Q2(R1) guidelines, including limit of detection (LOD) and quantification (LOQ) for trace enantiomeric impurities.
  • Confirm results with circular dichroism (CD) spectroscopy to correlate optical activity with structural configuration .

Q. What experimental strategies are effective for evaluating its biological activity in target engagement assays?

  • Methodological Answer :
  • In vitro assays : Screen against recombinant enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd_d).
  • Cellular models : Treat primary cells or immortalized lines and quantify downstream biomarkers via ELISA or qPCR.
  • Data normalization : Include positive/negative controls and use statistical tools (e.g., ANOVA) to account for batch variability .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number).
  • Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Analyze batch-to-batch variability in compound purity and confirm identity via LC-MS before testing .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes in protein active sites.
  • Conduct MD (molecular dynamics) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over time.
  • Validate predictions with mutagenesis studies targeting predicted interaction residues .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma, tissue)?

  • Methodological Answer :
  • Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., 13^{13}C6_6-analogue) to correct for matrix effects.
  • Validate linearity (R2^2 > 0.99), accuracy (85–115% recovery), and precision (%RSD < 15%) per FDA bioanalytical guidelines.
  • Test specificity against endogenous interferents and structurally related compounds .

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